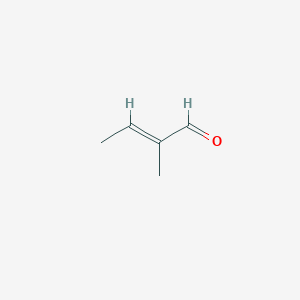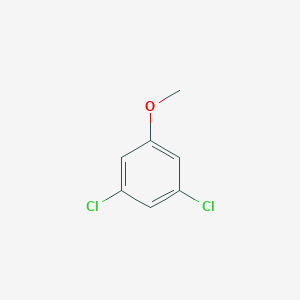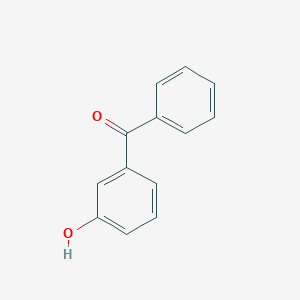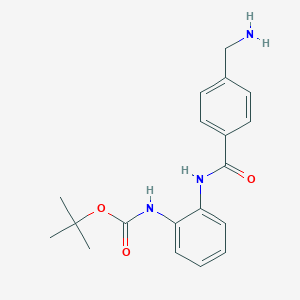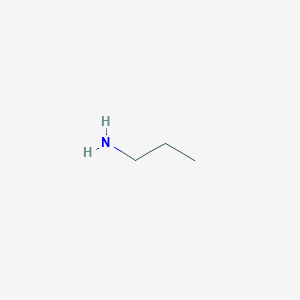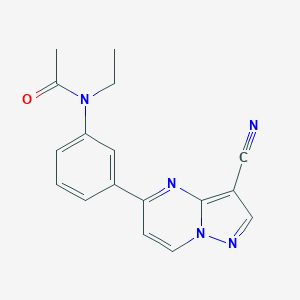
Isozaleplon
Overview
Description
Isozaleplon (INN; also known as Zaleplon) is an imidazopyridine derivative that was developed as a non-benzodiazepine hypnotic agent for the treatment of insomnia. It is a short-acting drug that is rapidly absorbed, metabolized, and eliminated from the body, making it an attractive option for short-term treatment of insomnia. This compound is a non-benzodiazepine, non-barbiturate, and non-sedative hypnotic that has been shown to be effective in treating insomnia in both elderly and non-elderly populations.
Scientific Research Applications
Drug Interaction Analysis : Isobologram analysis, a method widely used for evaluating drug interactions, provides scientific standards for formulation development and clinical drug compatibility (Huang et al., 2019).
Veterinary Medicine : Isozaleplon has been used in processes to eliminate the porcine reproductive and respiratory syndrome virus (Dee & Molitor, 1998).
Potential Medicinal Properties : Isolona hexaloba, a tropical plant, has shown potential medicinal properties like antioxidant, antimicrobial, and antimalarial activities, which could be relevant in screening research for new drugs (Moke et al., 2018).
Improvement in Hemodynamics : Isoproterenol has been found to improve hemodynamics and oxygen variables in patients with septic shock, potentially serving as an alternative to dobutamine (Leone et al., 2006).
Drug Research Contribution : this compound has contributed to the advancement of medicine through drug research influenced by molecular biology and genomic sciences (Drews, 2000).
CNS Activity : Isopulegol showed depressant- and anxiolytic-like effects in mice, affecting sleep latency time and immobility time (Silva et al., 2007).
Mechanism of Action
Target of Action
Isozaleplon, also known as Zaleplon, is a nonbenzodiazepine hypnotic from the pyrazolopyrimidine class . It primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding . This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
It is known that this compound modulates the gabaergic neurotransmission pathway by enhancing the effects of gaba at the gaba-a receptor . This modulation results in increased inhibitory neurotransmission, which contributes to the drug’s hypnotic effects .
Pharmacokinetics
This compound is primarily metabolized by the liver and undergoes significant presystemic metabolism . After oral administration, this compound is extensively metabolized, with less than 1% of the dose excreted unchanged in urine . The apparent elimination half-life of this compound is significantly shorter than that of other hypnotics, making it suitable for short-term treatment of insomnia .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABAergic inhibition of neurotransmission in the central nervous system . This results in a decrease in neuronal excitability and an increase in sedative effects, thereby helping to induce sleep .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hypoxia can affect the pharmacokinetics and metabolism of this compound . Hypoxia can inhibit the protein expression and activities of CYP3A1/2, the main metabolic enzyme of this compound, resulting in a reduction of the metabolic rate of the drug and enhancement of the systematic exposure . This suggests that environmental conditions, such as oxygen levels, can significantly impact the effectiveness and safety of this compound .
Safety and Hazards
Isozaleplon may cause a severe allergic reaction . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake . It is not recommended for use by anyone younger than 18 years old .
properties
IUPAC Name |
N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-22-17(20-16)14(10-18)11-19-22/h4-9,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUMYMWAIXXLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197297 | |
| Record name | Isozaleplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478081-98-0 | |
| Record name | Isozaleplon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478081980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isozaleplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOZALEPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP251266R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing isozaleplon?
A1: this compound is identified as a principal impurity in the production of Zaleplon []. By developing methods to synthesize this compound, researchers can better understand its formation during Zaleplon synthesis and potentially refine the manufacturing process to minimize its presence. This is important for ensuring the purity and safety of the Zaleplon drug product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


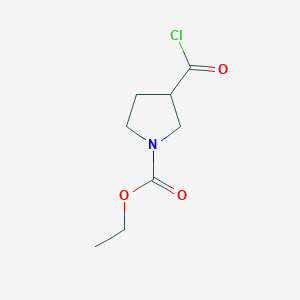
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)

